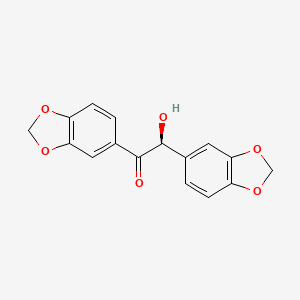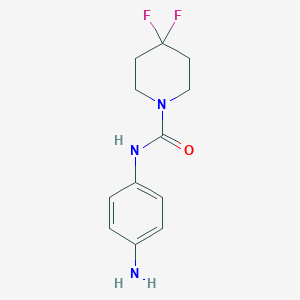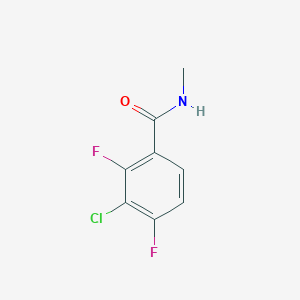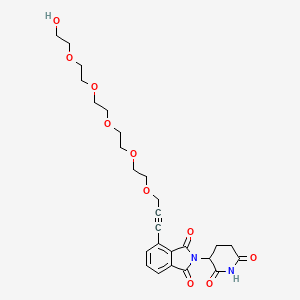![molecular formula C41H35O4P B14765915 12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure This compound is characterized by its multiple fused rings and the presence of a dioxaphosphocine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene and indene derivatives, followed by their fusion to form the core structure. The introduction of the dioxaphosphocine moiety is achieved through a series of phosphorylation reactions under controlled conditions. The final step involves the oxidation of the phosphorus center to obtain the desired oxide form.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the phosphorus center.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides or phosphonic acids, while reduction reactions can produce phosphines or phosphites.
Wissenschaftliche Forschungsanwendungen
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and modulating their reactivity. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A related compound with a simpler structure, commonly used as a free radical scavenger.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1: Another similar compound known for its cheletropic trapping properties.
Uniqueness
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its complex fused ring structure and the presence of the dioxaphosphocine moiety. This gives it distinct chemical properties and reactivity compared to simpler analogs.
Eigenschaften
Molekularformel |
C41H35O4P |
|---|---|
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C41H35O4P/c1-39(2)23-41-24-40(3,4)34-20-18-32(30-16-14-26-10-6-8-12-28(26)22-30)38(36(34)41)45-46(42,43)44-37-31(17-19-33(39)35(37)41)29-15-13-25-9-5-7-11-27(25)21-29/h5-22H,23-24H2,1-4H3,(H,42,43) |
InChI-Schlüssel |
FXRKPHJQTXDKHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C=C5)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=CC=CC=C9C=C8)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




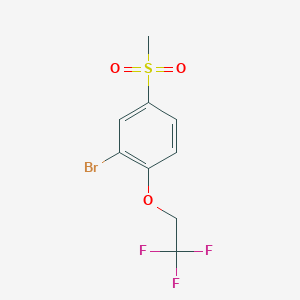
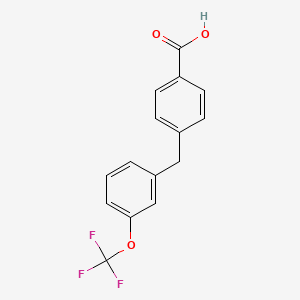
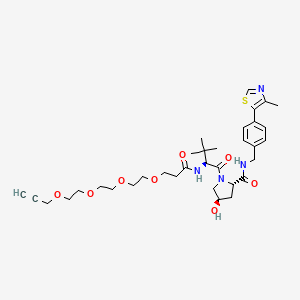
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)



